N-(4-hydroxyphenyl)benzamide
Overview
Description
N-(4-hydroxyphenyl)benzamide is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective N-benzoylation of Aminophenols : N-(4-hydroxyphenyl)benzamide is obtained through the chemoselective N-benzoylation of aminophenols. This compound is of biological interest and identified through analytical and spectral data (Singh, Lakhan, & Singh, 2017).
Antimicrobial Activity : Some N-(4-hydroxyphenyl)benzamides have been synthesized to determine their in vitro antimicrobial activity against various bacteria and the fungus Candida albicans. These compounds have shown significant antimicrobial activity, suggesting potential applications in treating infections (Şener et al., 2000).
Pharmacological Activities : The synthesis of N-(3-hydroxyphenyl)benzamide and its derivatives has been explored for their enzyme inhibition activity against various enzymes, indicating potential pharmacological applications (Abbasi et al., 2014).
Histone Deacetylase Inhibition : N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been synthesized and evaluated for their ability to inhibit histone deacetylases. These compounds have shown potential as anticancer drugs, with specific derivatives exhibiting good antiproliferative activity against certain cancer cell lines (Jiao et al., 2009).
Antioxidant Activity : The electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)benzamides, has been studied to understand their antioxidant properties. The order of antioxidant activity among these compounds has been established based on their oxidation potentials (Jovanović et al., 2020).
Cytotoxic Activity : The synthesis of N-(4-tert-butylphenylcarbamoyl)benzamide and its cytotoxic activity against HeLa cells have been investigated, indicating its potential as an anticancer agent (Purwanto et al., 2021).
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)benzamide is a derivative of niclosamide, a salicylanilide with a wide range of biological activities Niclosamide, the parent compound, is known to target multiple cellular processes, including nuclear factor-kappa b (nfĸb), v-ki-ras2 kirsten rat sarcoma oncogene (kras), and mitochondrial transmembrane potential (mtp) .
Mode of Action
Niclosamide uncouples oxidative phosphorylation from electron transport, allowing protons to translocate through the inner mitochondrial membrane . This process disrupts the normal functioning of mitochondria, leading to cell death .
Biochemical Pathways
Niclosamide affects the NFĸB and KRAS pathways, which are crucial for cell survival and proliferation . Disruption of these pathways can lead to cell death, providing a potential mechanism for its anticancer effects .
Pharmacokinetics
Its molecular weight is 21324 , which suggests it may have good bioavailability due to its relatively small size
Result of Action
Based on its structural similarity to niclosamide, it may exhibit anticancer properties by disrupting mitochondrial function and inhibiting key cellular pathways .
Biochemical Analysis
Biochemical Properties
N-(4-hydroxyphenyl)benzamide has been found to participate in a variety of biochemical reactions. It has been studied for its role in the polymerization of amide-containing benzoxazines . The compound’s hydrogen bonding interactions have been analyzed using Fourier transform infrared (FT-IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) spectroscopy .
Cellular Effects
They have been associated with a range of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The resulting polybenzoxazines show many unique properties such as near-zero volume changes upon polymerization .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPWYDXAVJCNAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165666 | |
Record name | Benzamide, N-(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15457-50-8 | |
Record name | Benzamide, N-(4-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.